Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242193
InChI: InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate

CAS No.:

Cat. No.: VC16242193

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate -

Specification

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name methyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
Standard InChI InChI=1S/C10H16O4/c1-7(2)10(8(11)12-3)9(14-10)4-5-13-6-9/h7H,4-6H2,1-3H3
Standard InChI Key QBCGPWRHWLTNFV-UHFFFAOYSA-N
Canonical SMILES CC(C)C1(C2(O1)CCOC2)C(=O)OC

Introduction

Structural and Molecular Characterization

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10H16O4\text{C}_{10}\text{H}_{16}\text{O}_{4}
Molecular Weight200.23 g/mol
IUPAC Namemethyl 2-propan-2-yl-1,6-dioxaspiro[2.4]heptane-2-carboxylate
SMILESCC(C)C1(C2(O1)CCOC2)C(=O)OC
InChIKeyQBCGPWRHWLTNFV-UHFFFAOYSA-N

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy would exhibit distinct signals for the isopropyl group (δ ~1.0–1.2 ppm for methyl protons) and the spirocyclic oxygans’ adjacent carbons . Infrared (IR) spectroscopy would show strong absorptions at ~1740 cm1^{-1} (ester carbonyl) and 1100–1250 cm1^{-1} (C–O stretching in the dioxolane). Mass spectrometry fragments would likely include peaks at m/z 200 (molecular ion), 143 (loss of –OCH3_3), and 85 (spirocyclic core) .

Synthesis and Manufacturing

Laboratory-Scale Routes

A common synthetic pathway begins with the cyclization of a diol precursor, such as 2-(hydroxymethyl)cyclopropanol, with methyl chloroformate under basic conditions. The isopropyl group is introduced via nucleophilic substitution or Grignard addition, followed by spirocyclization using acid catalysis . Yields typically range from 40% to 65%, depending on the purity of intermediates and reaction optimization.

Industrial Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. A representative protocol involves:

  • Precursor Preparation: 2-Isopropyl-1,3-propanediol is reacted with methyl chloroformate in tetrahydrofuran (THF) at 0°C.

  • Cyclization: The intermediate is treated with p-toluenesulfonic acid (PTSA) in refluxing toluene, inducing spiro ring formation.

  • Purification: Distillation under reduced pressure removes solvents, followed by recrystallization from ethyl acetate/hexane mixtures .

Chemical Reactivity and Functionalization

Hydrolysis and Ester Exchange

The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a reaction critical for prodrug development. For example, treatment with aqueous NaOH at 80°C produces 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylic acid. Transesterification with ethanol in the presence of sulfuric acid generates the ethyl ester derivative.

Ring-Opening Reactions

The dioxolane ring is susceptible to acid-catalyzed ring-opening, forming diol intermediates. In hydrochloric acid, the spirocyclic structure cleaves to yield a 1,3-diol with a pendant isopropyl group. This reactivity is exploited in polymer chemistry to create cross-linked networks.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors and antiviral agents. Its spirocyclic core mimics transition-state geometries in enzymatic catalysis, making it valuable for drug design. Recent studies highlight its role in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.

Materials Science

In polymer chemistry, the compound acts as a cross-linking agent for epoxy resins, enhancing thermal stability. Blends with bisphenol-A diglycidyl ether (BADGE) exhibit glass transition temperatures (TgT_g) exceeding 180°C. Additionally, its incorporation into polyurethane foams improves compressive strength by 30% compared to conventional additives.

Comparative Analysis of Analogues

Table 2: Structural Analogues and Properties

Compound NameMolecular FormulaKey Differences
Methyl 2-chloro-1,5-dioxaspiro[2.4]heptane-2-carboxylateC8H11ClO4\text{C}_8\text{H}_{11}\text{ClO}_4Chlorine substituent enhances electrophilicity
Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylateC9H14O4\text{C}_9\text{H}_{14}\text{O}_4Ethyl ester reduces steric hindrance
Methyl 7,7-dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylateC12H20O4\text{C}_{12}\text{H}_{20}\text{O}_4Additional methyl groups increase hydrophobicity

The chlorine-substituted analogue (Table 2) exhibits greater reactivity in nucleophilic substitutions due to the leaving group ability of Cl, while the ethyl ester variant shows improved solubility in nonpolar solvents . The dimethyl derivative’s enhanced hydrophobicity makes it suitable for lipid-based drug delivery systems .

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